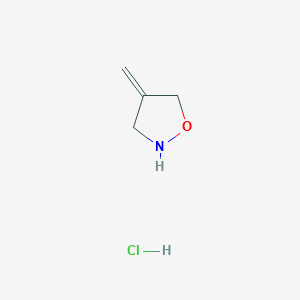
4-Methylidene-1,2-oxazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1,2-oxazolidine hydrochloride, also known as methylideneoxazolidine hydrochloride, is a chemical reagent. It has a CAS Number of 2172188-92-8 and a molecular weight of 121.57 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Recent multicomponent syntheses of functionalized oxazolidines have used 1,2-amino alcohols as starting materials . The synthetic strategies are grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The IUPAC name for this compound is 4-methyleneisoxazolidine hydrochloride . Its Inchi Code is 1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C4H8ClNO, and it has a molecular weight of 121.56.Applications De Recherche Scientifique
4-Methylidene-1,2-oxazolidine hydrochloride has been studied extensively in various scientific fields due to its unique properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of chiral compounds. It has also been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In addition, it has been investigated for its potential as an antiviral and antibacterial agent.
Mécanisme D'action
The mechanism of action of 4-Methylidene-1,2-oxazolidine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of viruses and bacteria. It may also disrupt the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. However, its effects on humans are not well understood. It is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled. Further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylidene-1,2-oxazolidine hydrochloride in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may pose a greater risk to researchers. However, its low solubility in water may limit its use in certain experiments. It may also be difficult to obtain in large quantities, which may limit its use in industrial applications.
Orientations Futures
There are several future directions for research on 4-Methylidene-1,2-oxazolidine hydrochloride. One area of interest is its potential as an antiviral and antibacterial agent. Further studies are needed to determine its effectiveness against different types of viruses and bacteria. It may also be investigated for its potential as a drug delivery system, as its unique properties may allow it to transport drugs to specific targets in the body. Additionally, it may be studied for its potential as a catalyst in organic reactions. Overall, this compound has many potential applications, and further research is needed to fully understand its properties and potential.
In conclusion, this compound is a chemical compound with unique properties that make it a valuable tool in various scientific fields. Its low toxicity and potential as an antiviral and antibacterial agent make it an exciting area of research. Further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-Methylidene-1,2-oxazolidine hydrochloride can be achieved by reacting 4-methyl-2-oxazolidinone with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The yield of the product is typically around 70%.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
4-methylidene-1,2-oxazolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVZYJBACLMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNOC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate](/img/structure/B2786059.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)





![2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786073.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)
